molecular formula C32H59N2O8S+ B1662381 Chapso CAS No. 82473-24-3

Chapso

Cat. No.: B1662381
CAS No.: 82473-24-3
M. Wt: 630.9 g/mol
InChI Key: GUQQBLRVXOUDTN-XOHPMCGNSA-N
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Chemical Reactions Analysis

Chapso undergoes various chemical reactions, including:

Scientific Research Applications

Properties of CHAPSO

  • Chemical Structure : this compound is characterized by its zwitterionic nature, which contributes to its solubility and non-denaturing properties.
  • Molecular Weight : 630.9 g/mol
  • Critical Micelle Concentration (CMC) : Approximately 8 mM at 25°C.
  • Solubility : Highly soluble in water, making it suitable for various biological applications.
  • Cloud Point : 90°C, indicating thermal stability.

Applications in Membrane Protein Research

2.1 Solubilization of Membrane Proteins

This compound is extensively employed to solubilize membrane proteins while maintaining their functional state. It is particularly useful for:

  • Reconstitution of Transport Proteins : Studies have demonstrated the successful reconstitution of transport proteins using this compound, which preserves their activity and structural integrity .
  • Stabilization of Protein Complexes : this compound aids in the stabilization of protein complexes necessary for functional assays and structural studies .
ApplicationDescriptionReference
Membrane Protein SolubilizationMaintains native state and functionality ,
Protein Complex StabilizationFacilitates structural analysis and functional assays ,

Case Studies

3.1 Liposome Solubilization

In a study focused on liposome solubilization, researchers utilized this compound to assess its effectiveness in reconstituting membrane proteins. The results indicated that this compound not only solubilized liposomes but also facilitated the proper folding of membrane proteins necessary for their function .

3.2 Cryo-Electron Microscopy (Cryo-EM)

This compound has been shown to eliminate orientation bias in cryo-EM samples, which is crucial for obtaining accurate three-dimensional structures of proteins. By adding this compound above its CMC, researchers observed a significant improvement in particle orientation distributions, leading to more reliable structural models .

Role in Drug Discovery and Development

This compound's ability to solubilize receptors has implications in drug discovery, particularly in studying opiate receptors. It allows researchers to maintain these receptors in a functional state, enabling reversible binding studies with ligands .

Comparative Analysis with Other Detergents

The following table compares this compound with other commonly used detergents:

DetergentTypeCMC (mM)SolubilityKey Features
This compoundZwitterionic8HighNon-denaturing; stabilizes membrane proteins
Triton X-100Non-ionic0.25ModerateStronger denaturing effect; less suitable for MPs
SDSAnionic0.1HighStrong denaturant; disrupts protein structure

Comparison with Similar Compounds

Chapso is often compared with its related compound, 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate. Both compounds share a similar chemical structure, with the primary difference being the presence of an additional hydroxyl group in this compound. This hydroxyl group enhances the solubility of this compound, making it more effective in certain applications . Other similar compounds include:

This compound’s unique combination of mildness and effectiveness makes it a valuable tool in various scientific and industrial applications.

Biological Activity

Chapso, chemically known as 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate, is a zwitterionic detergent widely used in biochemical research, particularly for solubilizing membrane proteins. Its unique properties allow it to maintain protein functionality while facilitating the study of membrane-associated processes. This article delves into the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.

  • Chemical Formula : C₁₈H₃₈N₂O₈S
  • Molecular Weight : 630.88 g/mol
  • Type : Zwitterionic detergent
  • Solubility : Soluble in water at physiological pH

This compound acts by disrupting lipid bilayers in cell membranes, allowing for the extraction of membrane proteins while preserving their functional conformations. It achieves this through a process of solubilization that involves the formation of mixed micelles with lipids and proteins. The solubilization process can be characterized in stages:

  • Membrane Disruption : Initial interaction with the lipid bilayer leads to partial disruption.
  • Selective Extraction : At lower concentrations, specific proteins are extracted without complete membrane lysis.
  • Complete Solubilization : Higher concentrations lead to full solubilization, forming stable mixed micelles.

Membrane Protein Reconstitution

This compound has been extensively studied for its role in the reconstitution of membrane proteins into proteoliposomes. This technique is essential for studying protein function in a controlled environment that mimics natural membrane conditions.

Key Findings:

  • The solubilization parameters for this compound have been established, indicating optimal detergent-to-phospholipid ratios for effective protein incorporation. For example, ratios ranging from 0.21 mol/mol to 0.74 mol/mol were found optimal for different proteins .
  • Studies have shown that proteins such as bacteriorhodopsin and H(+)-ATP synthase can be effectively reconstituted using this compound, maintaining their activity post-reconstitution .

Case Study 1: Bacteriorhodopsin Reconstitution

In a systematic study, researchers demonstrated that incorporating bacteriorhodopsin into lipid-detergent micelles formed with this compound resulted in active proteoliposomes capable of light-driven proton transport. This finding underscores this compound's utility in studying light-driven energy conversion processes.

Case Study 2: Gamma-Secretase Activity

Research focusing on gamma-secretase has shown that the choice of detergent significantly influences enzyme activity. This compound was identified as a critical component for recovering catalytically competent gamma-secretase from cell membranes .

Comparative Analysis with Other Detergents

DetergentTypeMolecular WeightOptimal pHApplication
This compoundZwitterionic630.88 g/mol8-10Membrane protein extraction
CHAPSZwitterionic615 g/mol7-9Membrane protein extraction
SDSAnionic288 g/mol6-8Protein denaturation

Q & A

Basic Research Questions

Q. How should researchers formulate a hypothesis-driven research question for studying Chapso's physicochemical properties?

  • Methodological Answer : Use the P-E/I-C-O framework to structure the question:

  • Population (P) : Define the compound (e.g., this compound in aqueous solutions).
  • Exposure/Intervention (E/I) : Specify the variable (e.g., temperature, concentration).
  • Comparison (C) : Identify control conditions (e.g., solvent-only controls).
  • Outcome (O) : Quantify measurable outcomes (e.g., solubility, stability).
    Example: "How does temperature (E/I) affect the solubility (O) of this compound (P) compared to room-temperature conditions (C)?"
    This approach ensures specificity and testability .

Q. What experimental design is optimal for initial characterization of this compound?

  • Methodological Answer : Adopt a quasi-experimental design with systematic variable manipulation:

  • Independent Variables : Concentration, pH, temperature.
  • Dependent Variables : Spectroscopic profiles (e.g., UV-Vis, NMR), thermodynamic stability.
  • Controls : Include solvent blanks and reference compounds.
    Use descriptive case studies to document baseline properties, ensuring reproducibility through triplicate trials .

Q. How can researchers ensure validity and reliability in data collection for this compound studies?

  • Methodological Answer :

  • Validity : Calibrate instruments (e.g., HPLC) with certified standards and validate methods via spike-recovery experiments.
  • Reliability : Perform intra- and inter-day precision tests (e.g., %RSD < 5%).
  • Documentation : Maintain detailed logs of environmental conditions (e.g., humidity, light exposure) to mitigate confounding factors .

Advanced Research Questions

Q. How should contradictory data in this compound stability studies be analyzed?

  • Methodological Answer : Apply triangulation to resolve discrepancies:

  • Methodological Triangulation : Cross-validate results using complementary techniques (e.g., DSC for thermal analysis and FTIR for structural integrity).
  • Data Source Triangulation : Compare findings across independent labs or datasets.
  • Statistical Analysis : Use ANOVA or multivariate regression to identify outliers or confounding variables (e.g., impurities).
    Document limitations in the experimental setup (e.g., batch-to-batch variability) .

Q. What advanced techniques optimize the detection of this compound degradation products?

  • Methodological Answer : Implement hyphenated analytical methods :

  • LC-MS/MS : For high-sensitivity identification of trace degradation compounds.
  • Accelerated Stability Testing : Use Arrhenius modeling to predict degradation kinetics under stress conditions (e.g., elevated temperature, UV exposure).
  • Chemometrics : Apply PCA (Principal Component Analysis) to differentiate degradation pathways.
    Ensure method robustness via ICH Q2(R1) validation guidelines .

Q. How can cross-disciplinary approaches enhance this compound research?

  • Methodological Answer : Integrate computational chemistry and experimental data :

  • Molecular Dynamics Simulations : Predict this compound’s behavior in complex matrices (e.g., lipid bilayers).
  • In Silico Toxicity Screening : Use platforms like OECD QSAR Toolbox to assess biological interactions.
  • Collaborative Frameworks : Partner with bioinformatics teams to analyze omics data (e.g., metabolomic impacts of this compound exposure).
    Validate models with empirical data to ensure translational relevance .

Q. Methodological Considerations Table

Research Stage Key Tools/Frameworks Application to this compound Studies
Hypothesis DevelopmentP-E/I-C-O Structuring mechanistic research questions.
Experimental DesignQuasi-experimental design Isolating variables in stability assays.
Data ValidationTriangulation Resolving contradictions in degradation data.
Advanced AnalysisLC-MS/MS + Chemometrics Identifying trace degradation products.

Properties

IUPAC Name

3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]-2-hydroxypropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H58N2O8S/c1-20(7-10-29(39)33-13-6-14-34(4,5)18-23(36)19-43(40,41)42)24-8-9-25-30-26(17-28(38)32(24,25)3)31(2)12-11-22(35)15-21(31)16-27(30)37/h20-28,30,35-38H,6-19H2,1-5H3,(H-,33,39,40,41,42)/t20-,21+,22-,23?,24-,25+,26+,27-,28+,30+,31+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQQBLRVXOUDTN-XOHPMCGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H58N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901002705
Record name 3-(Dimethyl{3-[(3,7,12,24-tetrahydroxycholan-24-ylidene)amino]propyl}azaniumyl)-2-hydroxypropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901002705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82473-24-3
Record name 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82473-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CHAPS Hydroxy analog
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082473243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Dimethyl{3-[(3,7,12,24-tetrahydroxycholan-24-ylidene)amino]propyl}azaniumyl)-2-hydroxypropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901002705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((3-CHOLAMIDOPROPYL)DIMETHYLAMMONIO)-2-HYDROXY-1-PROPANESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9N9RGA14M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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